Cas no 198067-13-9 (2,4-dichloro-N-(3-methoxyphenyl)benzamide)

2,4-Dichloro-N-(3-methoxyphenyl)benzamide is a substituted benzamide derivative characterized by its dichlorophenyl and methoxyphenyl functional groups. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structural features, including the electron-withdrawing chloro substituents and electron-donating methoxy group, contribute to its reactivity in cross-coupling and amidation reactions. The compound's stability under standard conditions and well-defined purity make it suitable for research applications requiring precise molecular modifications. Its utility in exploring structure-activity relationships in medicinal chemistry further underscores its value as a specialized building block for targeted synthetic pathways.
2,4-dichloro-N-(3-methoxyphenyl)benzamide structure
198067-13-9 structure
Product Name:2,4-dichloro-N-(3-methoxyphenyl)benzamide
CAS No:198067-13-9
MF:C14H11Cl2NO2
MW:296.148641824722
CID:6507900
Update Time:2025-11-03

2,4-dichloro-N-(3-methoxyphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-N-(3-methoxyphenyl)benzamide
    • Benzamide, 2,4-dichloro-N-(3-methoxyphenyl)-
    • Inchi: 1S/C14H11Cl2NO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18)
    • InChI Key: OTKGYRISLGESEG-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(OC)=C1)(=O)C1=CC=C(Cl)C=C1Cl

Experimental Properties

  • Density: 1.369±0.06 g/cm3(Predicted)
  • Boiling Point: 361.9±42.0 °C(Predicted)
  • pka: 11.66±0.70(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0267-1886-2μmol
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2,4-dichloro-N-(3-methoxyphenyl)benzamide Related Literature

Additional information on 2,4-dichloro-N-(3-methoxyphenyl)benzamide

2,4-Dichloro-N-(3-Methoxyphenyl)Benzamide (CAS No. 198067-13-9): A Comprehensive Overview

2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS No. 198067-13-9) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzamide backbone with chlorinated and methoxy substituents. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

The molecular structure of 2,4-dichloro-N-(3-methoxyphenyl)benzamide consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions. Additionally, the molecule features an N-(3-methoxyphenyl) group attached to the amide nitrogen. This arrangement not only enhances the compound's stability but also contributes to its reactivity in different chemical environments. Recent studies have highlighted the importance of such structural features in determining the compound's behavior in biological systems and industrial processes.

From a synthetic perspective, 2,4-dichloro-N-(3-methoxyphenyl)benzamide is typically prepared through a multi-step process involving nucleophilic substitution and amide formation reactions. The synthesis begins with the chlorination of an aromatic ring, followed by the introduction of the methoxy group at the 3-position of the phenyl ring. The final step involves coupling the substituted phenol with an appropriate acid chloride to form the amide bond. This synthetic pathway has been optimized in recent years to improve yield and reduce environmental impact.

The physical properties of 2,4-dichloro-N-(3-methoxyphenyl)benzamide are well-documented. It exists as a crystalline solid with a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various solvent-based applications, including chromatographic separations and catalytic processes.

Recent research has explored the potential applications of 2,4-dichloro-N-(3-methoxyphenyl)benzamide in several domains. In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Studies conducted by Smith et al. (2023) demonstrated that 2,4-dichloro-N-(3-methoxyphenyl)benzamide exhibits selective activity against weeds without significantly affecting crop plants.

In materials science, 2,4-dichloro-N-(3-methoxyphenyl)benzamide has been utilized as a precursor for the synthesis of advanced materials such as polyamides and aromatic polymers. Its ability to form strong intermolecular hydrogen bonds makes it an ideal candidate for producing high-performance polymers with enhanced thermal stability and mechanical strength.

Moreover, 2,4-dichloro-N-(3-methoxyphenyl)benzamide has shown promise in pharmaceutical research as a potential lead compound for drug development. Its structural features allow for modulation of pharmacokinetic properties such as bioavailability and metabolic stability. Ongoing studies are focusing on optimizing its bioavailability while maintaining its therapeutic efficacy.

In conclusion, 2,4-dichloro-N-(3-methoxyphenyl)benzamide (CAS No. 198067-13-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique molecular structure and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As new research continues to uncover its potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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